Ramipril Benzyl Ester-d5: A Technical Guide for Advanced Analytical Applications
Ramipril Benzyl Ester-d5: A Technical Guide for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Ramipril Benzyl Ester-d5, a critical tool in the bioanalysis of the widely prescribed antihypertensive drug, Ramipril. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into its application, ensuring a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of Ramipril and the Need for Precise Quantification
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. Its therapeutic efficacy is directly linked to its plasma concentration, making accurate quantification essential during drug development, pharmacokinetic studies, and therapeutic drug monitoring. Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat. The benzyl ester form is a key intermediate in the synthesis of Ramipril.[1][2][3][4]
To achieve the high levels of accuracy and precision required for bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is indispensable.[5][6][7] Ramipril Benzyl Ester-d5 serves this purpose, offering a near-perfect mimic of the analyte of interest.
Physicochemical Properties and Structural Elucidation
Ramipril Benzyl Ester-d5 is a deuterated analog of Ramipril Benzyl Ester. The incorporation of five deuterium atoms provides a distinct mass shift, crucial for its function as an internal standard in mass spectrometry-based assays.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₃D₅N₂O₅ | [8][9][10][11][12] |
| Molecular Weight | 511.66 g/mol | [8][9][10][11][12] |
| CAS Number | 1356929-60-6 | [8][9][11][12] |
| Chemical Name | benzyl (2S,3aS,6aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate-d5 | [13] |
The "d5" designation indicates the presence of five deuterium atoms. In the context of a benzyl ester, these are typically located on the phenyl ring of the benzyl group to ensure metabolic stability and prevent isotopic exchange.
Chemical Structure of Ramipril Benzyl Ester-d5
Caption: Chemical structure of Ramipril Benzyl Ester-d5.
The Rationale for Using a Deuterated Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is added to every sample, calibrator, and quality control sample at a known concentration. The IS should ideally be chemically and physically identical to the analyte. A deuterated IS is considered the "gold standard" for several reasons:[5]
-
Co-elution: Due to its near-identical chemical properties, Ramipril Benzyl Ester-d5 co-elutes with the non-labeled Ramipril Benzyl Ester during chromatographic separation. This ensures that both compounds experience the same matrix effects.
-
Similar Ionization Efficiency: The analyte and the IS exhibit similar ionization efficiencies in the mass spectrometer's ion source.
-
Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to interfering substances in the biological matrix (e.g., plasma, urine) will also affect the IS signal to the same extent.[14][15] The ratio of the analyte peak area to the IS peak area remains constant, thus correcting for these variations.
-
Compensation for Sample Loss: The IS accounts for any loss of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Experimental Workflow: Quantification of Ramipril in Plasma using Ramipril Benzyl Ester-d5
The following is a representative experimental protocol for the quantification of Ramipril in human plasma using LC-MS/MS with Ramipril Benzyl Ester-d5 as an internal standard.
Materials and Reagents
-
Human plasma (with anticoagulant)
-
Ramipril analytical standard
-
Ramipril Benzyl Ester-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw plasma samples, calibrators, and quality controls at room temperature.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of Ramipril Benzyl Ester-d5 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ramipril from endogenous plasma components.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ramipril: Q1 (m/z) -> Q3 (m/z)
-
Ramipril Benzyl Ester-d5: Q1 (m/z) -> Q3 (m/z)
-
The specific m/z transitions for the precursor and product ions would need to be optimized during method development.
Workflow Diagram
Caption: Experimental workflow for Ramipril quantification.
Conclusion
Ramipril Benzyl Ester-d5 is an indispensable tool for the accurate and precise quantification of Ramipril in biological matrices. Its chemical and physical similarity to the unlabeled analyte makes it an ideal internal standard, effectively compensating for variations in sample preparation and matrix effects inherent in LC-MS/MS analysis. A thorough understanding of its properties and the rationale for its use, as outlined in this guide, is crucial for developing robust and reliable bioanalytical methods in the field of drug development and clinical research.
References
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Pharmaffiliates. Ramipril-impurities. [Link]
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Pharmaffiliates. 1356929-60-6 | Chemical Name : Ramipril Benzyl Ester-d5. [Link]
- Google Patents.
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PubChem. Ramipril Benzyl Ester. [Link]
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Pharmaffiliates. Ramipril-impurities. [Link]
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ResearchGate. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]
- Google Patents.
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American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
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PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. [Link]
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European Patent Office. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. [Link]
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ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- Google Patents. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.
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